1-(3-methylphenyl)piperazine hydrochloride
CAS No.: 178928-62-6
Cat. No.: VC0241518
Molecular Formula: C25H36B16O32
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 178928-62-6 |
---|---|
Molecular Formula | C25H36B16O32 |
Molecular Weight | 0 |
IUPAC Name | 1-(3-methylphenyl)piperazine;hydrochloride |
Standard InChI | InChI=1S/C11H16N2.ClH/c1-10-3-2-4-11(9-10)13-7-5-12-6-8-13;/h2-4,9,12H,5-8H2,1H3;1H |
SMILES | CC1=CC(=CC=C1)N2CCNCC2.Cl |
Introduction
Chemical Identity and Nomenclature
1-(3-Methylphenyl)piperazine hydrochloride belongs to the arylpiperazine class of compounds. It is also known by several synonyms in scientific literature and chemical databases:
Table 1: Nomenclature and Identification
Parameter | Information |
---|---|
IUPAC Name | 1-(3-methylphenyl)piperazine hydrochloride |
Common Synonyms | N-(3-Methylphenyl)piperazine hydrochloride; 1-(m-Tolyl)piperazine hydrochloride; m-Tolylpiperazine hydrochloride |
CAS Numbers | 178928-62-6 (monohydrochloride); 13078-13-2 (dihydrochloride) |
UNII | 4V85S2L7B9 |
Parent Compound | 1-(m-Tolyl)piperazine (CID 83111) |
The compound exists in different salt forms, including monohydrochloride and dihydrochloride hydrate, each with distinct chemical properties .
Structural Characteristics
Molecular Structure
The molecular structure of 1-(3-methylphenyl)piperazine hydrochloride features a piperazine ring with a 3-methylphenyl (m-tolyl) substituent at the 1-position, accompanied by hydrochloride as the counter-ion .
Table 2: Structural Parameters
Parameter | Monohydrochloride | Dihydrochloride |
---|---|---|
Molecular Formula | C₁₁H₁₆N₂·HCl | C₁₁H₁₈Cl₂N₂ |
Molecular Weight | 212.72 g/mol | 249.18 g/mol |
Structure Type | Heterocyclic amine salt | Heterocyclic amine salt |
Stereochemistry | Achiral | Achiral |
Defined Stereocenters | 0/0 | 0/0 |
The compound's structure can be represented using various chemical notation systems:
Physical Properties
1-(3-Methylphenyl)piperazine hydrochloride exhibits distinct physical characteristics that are important for its identification, handling, and application in various contexts.
Table 3: Physical Properties
Property | Monohydrochloride | Dihydrochloride |
---|---|---|
Appearance | White to almost white powder or crystal | White to almost white powder or crystal |
Melting Point | Not specified | 195-202°C |
Boiling Point | Not specified | 321.4°C at 760 mmHg |
Solubility | Soluble in water | Soluble in water |
Hygroscopicity | Hygroscopic | Hygroscopic |
Flash Point | Not specified | 154°C |
Density | Not specified | Not available |
The physical state of the compound is particularly important for storage considerations, as its hygroscopic nature requires maintenance in tightly sealed containers under cool, dry conditions .
Synthesis Methods
Synthetic Routes
Multiple synthetic pathways have been developed for the preparation of 1-(3-methylphenyl)piperazine hydrochloride, each with specific advantages in terms of yield, purity, and scalability.
Copper-Catalyzed Coupling
One common approach involves the reaction of m-iodotoluene with anhydrous piperazine in the presence of copper(I) iodide and potassium phosphate. This reaction typically proceeds in isopropanol under reflux conditions for approximately 18 hours.
Condensation-Cyclization Approach
A similar approach to related arylpiperazines involves the condensation of aromatic aldehydes with substituted alkyl haloamines, followed by cyclization to form substituted tetrahydropyrazines. Subsequent reduction with metal hydrides yields the target piperazine compounds .
Manufacturing Process
For industrial-scale production, a process analogous to the synthesis of 1-(3-chlorophenyl)piperazine can be adapted:
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Charge reactor with water, 3-methylaniline (m-toluidine), bis(2-chloroethyl)amine hydrochloride, and sodium hydroxide at room temperature
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Raise temperature to approximately 90°C for 15 hours
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Monitor reaction progress analytically
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Cool to 35°C and add toluene
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Filter to remove inorganic salts
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Separate organic layer and recover solvent
The hydrochloride salt is typically formed by treating the free base with hydrochloric acid in an appropriate solvent, followed by recrystallization to obtain the pure compound.
Analytical Methods
Detection Techniques
Liquid chromatography-mass spectrometry (LC-MS) has emerged as the preferred method for detecting and quantifying 1-(3-methylphenyl)piperazine hydrochloride and related piperazine derivatives in various matrices.
Table 4: Analytical Methods for Detection
The mass spectrometric profile of 1-(3-methylphenyl)piperazine shows characteristic fragmentation patterns, with major peaks at m/z values that help distinguish it from other piperazine derivatives .
Sample Preparation
For the analysis of 1-(3-methylphenyl)piperazine hydrochloride in biological matrices, sample preparation typically involves:
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Initial alkalization of the sample environment (e.g., using 3M NaOH)
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Extraction with appropriate organic solvents
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Sample clean-up to minimize matrix effects
This preparation method helps overcome the ion suppression effect often encountered in LC-MS analysis of basic compounds like piperazine derivatives .
Applications and Biological Activity
Pharmaceutical Applications
1-(3-Methylphenyl)piperazine hydrochloride serves as an important intermediate in pharmaceutical synthesis, particularly in the development of compounds targeting central nervous system (CNS) disorders .
Table 5: Applications in Pharmaceutical Development
Pharmacological Effects
The pharmacological profile of 1-(3-methylphenyl)piperazine hydrochloride and related arylpiperazines is characterized by their interaction with neurotransmitter systems:
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Serotonergic System: Arylpiperazines typically demonstrate affinity for serotonin (5-HT) receptors, particularly subtypes involved in mood regulation
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Dopaminergic System: Some arylpiperazines show interaction with dopamine receptors, influencing reward pathways
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Central Nervous System: Effects include altered neurotransmission that may modify mood, cognition, and behavior
Related piperazine compounds, such as benzylpiperazine (BZP), produce effects including euphoria, wakefulness, and increased vigilance through similar mechanisms .
Research Applications
Molecular Imprinting Studies
Recent research has explored the use of structurally related arylpiperazines as templates in molecular imprinting polymer (MIP) development. These MIPs demonstrate selective binding capabilities useful for analytical separations and drug delivery systems .
Studies have shown that MIPs prepared using arylpiperazine templates exhibit cross-reactivity with compounds such as 1-(3-trifluoromethyl-phenyl)piperazine (TFMPP), highlighting the structural similarities and recognition mechanisms involved .
Detection in Biological Samples
Research into analytical methods has established detection parameters for piperazine derivatives in biological samples:
Table 6: Reported Concentrations in Biological Samples
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